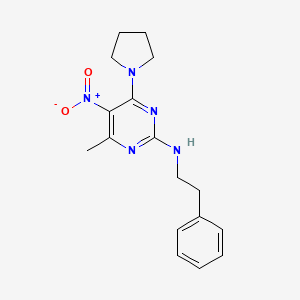
(2S)-2-Isoquinolin-1-ylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Isoquinolin-1-ylpropan-1-amine is a chiral amine compound with a unique structure that includes an isoquinoline ring attached to a propanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Isoquinolin-1-ylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable chiral amine precursor.
Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the desired stereochemistry. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production: Industrial production methods may involve large-scale catalytic hydrogenation processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Isoquinolin-1-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Amides, nitriles
Reduction: Amines, alcohols
Substitution: Various substituted isoquinolines
Aplicaciones Científicas De Investigación
(2S)-2-Isoquinolin-1-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-Isoquinolin-1-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Phenylpropan-1-amine: Similar structure but with a phenyl group instead of an isoquinoline ring.
(2S)-2-Benzylpropan-1-amine: Contains a benzyl group, offering different chemical properties.
Uniqueness
(2S)-2-Isoquinolin-1-ylpropan-1-amine is unique due to its isoquinoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and medicinal applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
(2S)-2-isoquinolin-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFILLUBNZUCEAL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2655482.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655485.png)
![5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2655486.png)




![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2655494.png)
![3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea](/img/structure/B2655495.png)

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2655498.png)
![N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2655499.png)

